

Unveiling the Crystalline Architecture of Rubidium Acetate: A Technical Guide

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Compound of Interest

Compound Name: *Rubidium acetate*

Cat. No.: *B1592912*

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This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of **rubidium acetate** (CH_3COORb), a compound of interest for researchers, scientists, and professionals in drug development. This document synthesizes crystallographic data from peer-reviewed literature and outlines the experimental methodology for its determination, adhering to rigorous scientific standards.

Crystal Structure and Lattice Parameters

Rubidium acetate crystallizes in a monoclinic system, a common crystal structure characterized by three unequal axes with one oblique angle. The crystallographic data, as determined at room temperature, are summarized in the table below.

Parameter	Value
Crystal System	Monoclinic
Space Group	I2/a
Lattice Constant a	8.43 Å
Lattice Constant b	4.13 Å
Lattice Constant c	15.30 Å
Lattice Angle β	94.6°
Unit Cell Volume (V)	530.5 Å ³ (calculated)

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **rubidium acetate** is achieved through single-crystal X-ray diffraction (SC-XRD), a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Crystal Growth

Single crystals of **rubidium acetate** suitable for X-ray diffraction analysis are typically grown from the melt. High-purity polycrystalline **rubidium acetate** is heated above its melting point (246 °C) and then slowly cooled to allow for the formation of well-ordered single crystals.

Data Collection

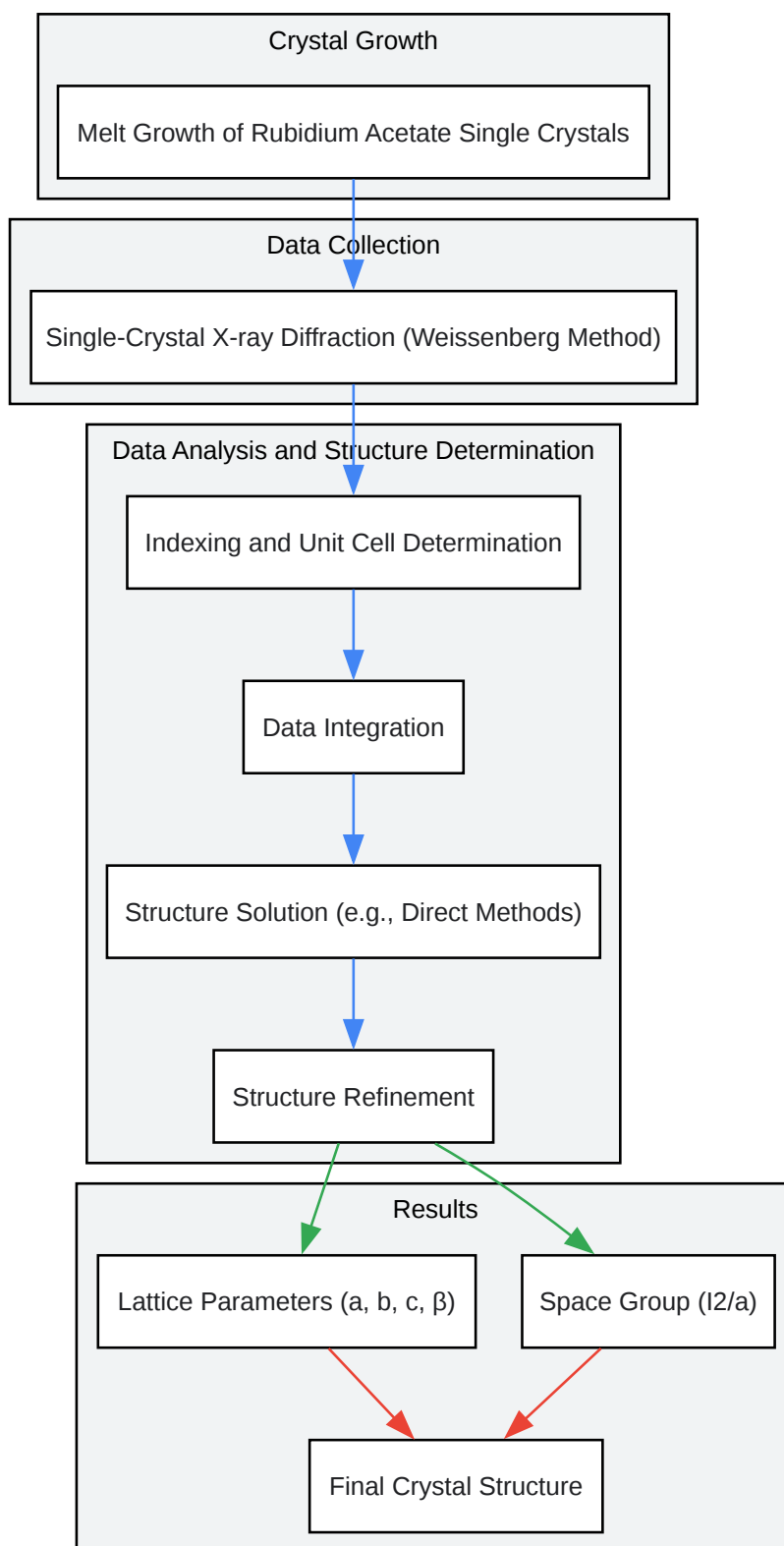
A suitable single crystal is mounted on a goniometer head. The crystallographic data for **rubidium acetate** at room temperature was collected using Weissenberg photography. This method involves rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a photographic film. Modern crystallographic studies typically employ more advanced diffractometers equipped with sensitive detectors like CCD or CMOS sensors.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structural model is refined using least-squares methods. This refinement process minimizes the difference between the observed and calculated diffraction intensities, resulting in a highly accurate model of the crystal structure.

Experimental Workflow

The logical flow of determining the crystal structure of **rubidium acetate** is outlined in the following diagram.



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Workflow for the determination of **rubidium acetate** crystal structure.

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